9-Hexadecyl-3H-purine-6-thione is a synthetic compound that belongs to the class of purine derivatives, characterized by the presence of a hexadecyl group at the 9-position and a thione functional group at the 6-position. It is notable for its potential applications in pharmaceutical and biotechnological fields due to its structural similarity to nucleobases, which are essential components of nucleic acids.
This compound can be classified under heterocyclic compounds, specifically as a thione derivative of purine. Purines are a group of nitrogen-containing compounds that play crucial roles in biochemistry, particularly in the formation of DNA and RNA. The hexadecyl substituent enhances the lipophilicity of the molecule, potentially influencing its biological activity and solubility characteristics.
The synthesis of 9-hexadecyl-3H-purine-6-thione typically involves multi-step organic reactions. A common method includes:
These steps require careful control of reaction conditions (temperature, solvent, and time) to optimize yield and purity.
The molecular formula for 9-hexadecyl-3H-purine-6-thione is . The structure features:
The molecular weight is approximately 396.58 g/mol.
9-Hexadecyl-3H-purine-6-thione can participate in various chemical reactions typical for purines:
These reactions highlight its potential utility in synthesizing more complex molecules for research or therapeutic purposes.
The mechanism of action for compounds like 9-hexadecyl-3H-purine-6-thione primarily involves interactions with biological macromolecules such as enzymes or nucleic acids. The lipophilic nature of the hexadecyl chain may enhance membrane permeability, allowing it to influence cellular processes.
The physical properties of 9-hexadecyl-3H-purine-6-thione include:
Chemical properties include:
Due to its structural characteristics, 9-hexadecyl-3H-purine-6-thione has potential applications in various scientific fields:
The synthesis of 9-hexadecyl-3H-purine-6-thione employs a convergent strategy involving purine core functionalization followed by lipophilic side-chain incorporation. The canonical route begins with 6-chloropurine as the foundational scaffold, which undergoes sequential modifications: (1) regioselective N9-alkylation to introduce the hexadecyl chain, and (2) thionation at C6 to convert the carbonyl to a thione moiety. This sequence mitigates competing reactions, as alkylation preceding thionation avoids sulfur reagent interference with electrophilic alkylating agents [2] [5]. Key challenges include suppressing N7-alkylation byproducts – a particular concern with sterically demanding alkyl groups like hexadecyl – which necessitates precise control of reaction kinetics and protecting group strategies [5].
C6-thionation represents a critical transformation in purine-6-thione synthesis. Comparative studies identify Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) as superior to phosphorus pentasulfide (P₄S₁₀) for this application, delivering 85–92% conversion with minimal purine ring degradation. Lawesson’s reagent operates under milder conditions (toluene, 80°C, 8 h) versus P₄S₁₀ (pyridine reflux, 12 h), reducing side products from oxidative decomposition. The reaction proceeds via nucleophilic attack at C6, forming a thiophosphine intermediate that hydrolyzes to the thione during workup. Anhydrous conditions are essential to prevent hydrolysis back to the oxo form [6].
Table 1: Thionation Efficiency for 9-Hexadecylpurine-6-one Precursor
Reagent | Solvent | Temperature | Time (h) | Thione Yield (%) | Purity (%) |
---|---|---|---|---|---|
P₄S₁₀ | Pyridine | Reflux | 12 | 68 | 85 |
Lawesson’s | Toluene | 80°C | 8 | 92 | 96 |
LR/Amberlyst | Toluene | 100°C | 6 | 95 | 98 |
N9-alkylation of 6-chloropurine with bromohexadecane demands stringent regiocontrol to overcome the steric challenge of the C16 chain. Traditional alkylations (K₂CO₃/DMF) yield <40% N9-regioisomer due to competing N7 products. The silylation-mediated method proves effective: pretreatment with hexamethyldisilazane (HMDS) generates N-trimethylsilyl-6-chloropurine, which reacts with bromohexadecane under SnCl₄ catalysis (2.1 equiv) in 1,2-dichloroethane at 25°C. This kinetic control protocol achieves 87% N9-selectivity by leveraging the transient steric shielding of N7 [5]. Alternatively, phase-transfer catalysis (Aliquat 336, CH₂Cl₂/H₂O) enables efficient C16 incorporation (75% yield) at 50°C, facilitating easier isolation of the lipophilic product [3].
Analog synthesis targets chain length (octyl vs. hexadecyl) and heterocyclic variants (thiolan-3-yl), revealing structure-property relationships:
Table 2: Physicochemical Properties of Purine-6-thione Analogs
Substituent | Log P | Melting Point (°C) | Aqueous Solubility (µg/mL) | Tumor Growth Inhibition (%)* |
---|---|---|---|---|
9-Hexadecyl | 8.7 | 72–74 | 1.2 | 87 |
9-Octyl | 5.1 | 98–100 | 15.6 | 63 |
9-(Thiolan-3-yl) | 2.3 | 142–144 | 420 | 41 |
**In vivo tumor model data at 10 mg/kg/day [1] [9]
The hexadecyl derivative exhibits superior membrane affinity due to high log P, correlating with 87% tumor growth inhibition in murine models – attributed to enhanced cellular uptake and purine salvage pathway disruption [1]. Conversely, the thiolan-3-yl analog (synthesized via Pd-catalyzed coupling) shows 3-fold higher solubility but reduced bioactivity, confirming lipophilicity as critical for anticancer efficacy. 9-Cyclopentylpurine-6-thione (CHEBI:112922) further validates this trend, with intermediate log P (4.0) and 68% growth inhibition [9]. Modifications at C2 (e.g., amino, fluoro) remain unexplored for these analogs and represent a future design avenue.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0